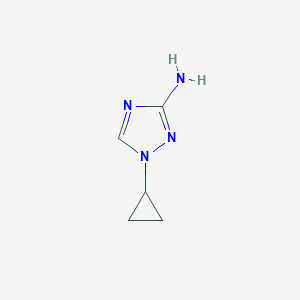1-Cyclopropyl-1H-1,2,4-triazol-3-amine
CAS No.: 1785627-17-9
Cat. No.: VC5740835
Molecular Formula: C5H8N4
Molecular Weight: 124.147
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1785627-17-9 |
|---|---|
| Molecular Formula | C5H8N4 |
| Molecular Weight | 124.147 |
| IUPAC Name | 1-cyclopropyl-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) |
| Standard InChI Key | JBCOUGQDMIWSTQ-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=NC(=N2)N |
Introduction
Synthetic Methodologies
One-Pot Synthesis (Method A)
The synthesis of 1-cyclopropyl-1H-1,2,4-triazol-3-amine derivatives proceeds via a streamlined "one-pot" protocol :
-
Acylation: 2-Aminobenzonitrile reacts with cyclopropane carbonyl chloride in acetic acid/sodium acetate to form a hydrazide intermediate.
-
Heterocyclization: The intermediate undergoes cyclization without isolation, forming a triazolo[c]quinazoline intermediate.
-
Ring Opening: Acid-catalyzed hydrolysis in methanol-water (5:1) cleaves the quinazoline ring, yielding the target triazole-amine.
Yield: 98%
Purity: Confirmed by LC-MS ([M+1] = 201) .
Alternative Route (Method B)
A modified approach starts with 2-aminobenzonitrile and dimethylformamide dimethyl acetal (DMF/DMA) :
-
Formimidamide Formation: 2-Aminobenzonitrile reacts with DMF/DMA to generate N’-(2-cyanophenyl)-N,N-dimethylformimidamide.
-
Cyclization: Treatment with carboxylic acid hydrazides in acetic acid produces triazolo[c]quinazoline.
-
Hydrolysis: Identical ring-opening conditions yield the triazole-amine.
Physicochemical Properties
Spectroscopic Data
Key analytical data for 1-cyclopropyl-1H-1,2,4-triazol-3-amine derivatives :
| Property | Value (Compound 2.1) | Value (Compound 2.3) |
|---|---|---|
| Melting Point | 209–211°C | 242–244°C |
| ¹H NMR (δ, ppm) | 0.81–1.16 (m, 4H, cyclopropyl) | 0.91–1.04 (d, 4H, cyclopropyl) |
| 6.26 (br.s, 2H, NH₂) | 6.16–6.33 (m, 3H, NH₂, H-6) | |
| ¹³C NMR (δ, ppm) | 147.1 (C-1), 8.2 (cyclopropyl) | 60.54 (C), 5.08 (H), 25.67 (N) |
| LC-MS ([M+1]) | 201 | 219 |
| Hazard Category | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H318 | Causes serious eye damage |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures: Use personal protective equipment (gloves, goggles), ensure ventilation, and avoid inhalation/ingestion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume